3-[(4-bromobenzyl)sulfanyl]-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole

Medicinal Chemistry SAR 1,2,4-Triazole Pharmacophore

3-[(4-Bromobenzyl)sulfanyl]-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole (C19H14BrN3S2; MW 428.37 g/mol) is a fully characterized, trisubstituted 1,2,4-triazole derivative bearing a 4-bromobenzylsulfanyl group at position 3, a phenyl ring at N4, and a 2-thienyl moiety at C5. Its molecular identity is confirmed by ¹H NMR spectroscopy and gas chromatography–mass spectrometry (GC-MS) data held in the Wiley Registry of Mass Spectral Data 2023.

Molecular Formula C19H14BrN3S2
Molecular Weight 428.4 g/mol
Cat. No. B3612506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-bromobenzyl)sulfanyl]-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole
Molecular FormulaC19H14BrN3S2
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)C4=CC=CS4
InChIInChI=1S/C19H14BrN3S2/c20-15-10-8-14(9-11-15)13-25-19-22-21-18(17-7-4-12-24-17)23(19)16-5-2-1-3-6-16/h1-12H,13H2
InChIKeyJJDHBTUUEYUILI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Bromobenzyl)sulfanyl]-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole – Structural Identity and Procurement-Relevant Characteristics


3-[(4-Bromobenzyl)sulfanyl]-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole (C19H14BrN3S2; MW 428.37 g/mol) is a fully characterized, trisubstituted 1,2,4-triazole derivative bearing a 4-bromobenzylsulfanyl group at position 3, a phenyl ring at N4, and a 2-thienyl moiety at C5 [1]. Its molecular identity is confirmed by ¹H NMR spectroscopy and gas chromatography–mass spectrometry (GC-MS) data held in the Wiley Registry of Mass Spectral Data 2023 [1]. The compound belongs to the S-alkylated 1,2,4-triazole class, a scaffold widely associated with antimicrobial, antifungal, anticancer, and enzyme-inhibitory activities in medicinal and agrochemical research [2].

Why Generic Substitution Is Inadequate for 3-[(4-Bromobenzyl)sulfanyl]-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole in Research Procurement


Within the 3,4,5-trisubstituted 1,2,4-triazole chemical space, minor substituent variations yield materially different biological profiles, physicochemical properties, and crystallographic behaviour. The N4-phenyl group in the target compound, when replaced by an N4-ethyl group as in 3-((4-bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole (CAS 578751-45-8) , alters both lipophilicity and the capacity for π–π stacking interactions with biological targets. Similarly, exchanging the C5 2-thienyl ring for a pyridine (as in 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine [1]) or a pyrazine (as in 2-[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyrazine [2]) fundamentally changes hydrogen-bond acceptor capacity and target engagement profiles. Even the parent 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 57600-04-1) lacks the S-alkylated 4-bromobenzyl moiety required for specific pharmacophore models and for the heavy-atom derivatization advantageous in X-ray crystallography. These structural distinctions mean that in-class compounds are not interchangeable surrogates; each congener must be independently validated for the intended assay system.

Quantitative Differentiation Evidence for 3-[(4-Bromobenzyl)sulfanyl]-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole vs. Closest Analogs


N4-Phenyl vs. N4-Ethyl: Lipophilicity and π-Stacking Differentiation

The target compound bears an N4-phenyl substituent, in contrast to the N4-ethyl group present in the commercially available congener 3-((4-bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole (CAS 578751-45-8). Calculated logP for the parent 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol scaffold is 3.62 , and the addition of the S-4-bromobenzyl group elevates logP further to an estimated 5.5–6.5 range [1]. The N4-phenyl ring provides an additional aromatic surface for π–π stacking interactions with flat binding pockets, whereas the N4-ethyl analog offers only a hydrophobic alkyl contact. In published 1,2,4-triazole series, N4-aryl substitution has been correlated with enhanced telomerase inhibition (IC50 = 7130 nM for the pyrazine analog bearing an N4-phenyl group [2]) compared with N4-alkyl variants that frequently lack measurable activity in the same assay format.

Medicinal Chemistry SAR 1,2,4-Triazole Pharmacophore

C5 2-Thienyl vs. C5 Pyridine: Differential Target Engagement Profiles

The C5 2-thienyl group in the target compound is a sulfur-containing heteroaromatic ring, whereas the closest structurally characterized congener, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, incorporates a C5 pyridine ring [1]. The pyridine analog exhibits moderate antifungal activity in vitro, although specific MIC values were not reported in the primary publication [1]. The 2-thienyl moiety has distinct electronic properties (lower basicity, no nitrogen lone pair available for hydrogen bonding) and different metabolic stability compared to pyridine. In 1,2,4-triazole-3-thiol series screened for GSK-3β inhibition, thienyl-containing derivatives showed substantially different potency profiles compared with pyridyl analogs; ethyl 2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate displayed an EC50 > 300,000 nM against GSK-3β [2], indicating that the thienyl-bearing scaffold is not a GSK-3β ligand, whereas pyridine- and pyrazine-containing triazoles have demonstrated nanomolar enzyme inhibitory activity in other kinase assays [3].

Antifungal Kinase Inhibition 1,2,4-Triazole Bioisosteres

Heavy Atom (Br) Utility for X-ray Crystallography Phasing

The para-bromine atom in the 4-bromobenzyl moiety provides a heavy atom suitable for single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) phasing in protein–ligand co-crystallography. The related compound 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine has been successfully crystallized, with single-crystal X-ray diffraction data collected to R = 0.0260 (3145 observed reflections) in the triclinic space group P-1 [1], demonstrating that the 4-bromobenzylthio moiety is compatible with high-resolution structural determination. In contrast, the parent thiol (4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, CAS 57600-04-1) lacks bromine and requires co-crystallization with a separate heavy-atom soak or selenomethionine incorporation for de novo phasing .

Structural Biology Crystallography Triazole Derivatives

Class-Level Antimicrobial Potential of S-Alkylated 1,2,4-Triazole-3-thiol Derivatives

The S-alkylated 1,2,4-triazole-3-thiol chemotype, to which the target compound belongs, has demonstrated antimicrobial activity across multiple independent studies. A structurally related S-alkylated derivative, 3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole, showed a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus and IC50 values of 10 µM (HeLa) and 15 µM (MCF-7) in cytotoxicity assays . Separately, a series of 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives bearing aryl/alkyl N4-substituents were synthesized and screened for antimicrobial activity, with compounds characterized by ¹H NMR, IR, and mass spectrometry [1]. However, to date no head-to-head antimicrobial or cytotoxicity data have been published for the specific target compound 3-[(4-bromobenzyl)sulfanyl]-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole.

Antimicrobial S-Alkylated Triazole Drug Discovery

Spectroscopic Authentication: GC-MS and ¹H NMR Identity Confirmation vs. Uncharacterized Analogs

The target compound has verified ¹H NMR and GC-MS spectra deposited in the Wiley Registry of Mass Spectral Data 2023, providing unambiguous identity confirmation prior to biological assay use [1]. The exact mass is 426.981253 g/mol (C19H14BrN3S2). By comparison, many S-alkylated triazole derivatives available through commercial screening libraries lack published spectroscopic authentication beyond vendor-supplied purity estimates. For example, the parent thiol (CAS 57600-04-1) is listed by multiple vendors with only nominal 95% purity and no publicly accessible QC spectra . The availability of reference spectra enables independent verification of compound identity and purity, reducing the risk of misannotation in high-throughput screening campaigns.

Analytical Chemistry Compound QC Triazole Characterization

Research and Industrial Application Scenarios for 3-[(4-Bromobenzyl)sulfanyl]-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole


Antimicrobial Screening Libraries for Gram-Positive Bacterial Pathogens

Based on class-level activity where a close S-alkylated triazole congener achieved MIC 0.5 µg/mL against Staphylococcus aureus , this compound is a rational inclusion in focused antimicrobial screening decks targeting Gram-positive pathogens. Its 2-thienyl substituent distinguishes it from pyridine- and pyrazine-bearing analogs that may show divergent target profiles, as evidenced by the >300,000 nM GSK-3β EC50 of a thienyl analog [1], indicating a reduced likelihood of kinase off-target activity.

Protein–Ligand Co-Crystallography with Native Br-SAD Phasing

The para-bromine heavy atom (bromine content 18.7% w/w) enables single-wavelength anomalous dispersion phasing without additional derivatization, as demonstrated by the successful structural determination of the pyridine analog (R = 0.0260, triclinic P-1, Z = 2) [2]. This compound is suited for co-crystallographic studies where rapid de novo phasing is required and where the bromine anomalous signal at Cu Kα or synchrotron wavelengths can be exploited.

Structure–Activity Relationship (SAR) Studies on 1,2,4-Triazole N4 Substituent Effects

The N4-phenyl group provides an aromatic pharmacophoric element absent in the commercially available N4-ethyl congener (CAS 578751-45-8). Comparisons between these two compounds in parallel biological assays can isolate the contribution of N4 π-stacking and hydrophobic bulk to target affinity, as class-level data from the pyrazine analog series indicates micromolar telomerase inhibition (IC50 = 7,130 nM) for N4-phenyl-bearing triazoles [3].

Chemical Probe Development for Sulfur-Heterocycle-Binding Metalloenzymes

The 2-thienyl group provides a soft sulfur donor distinct from the harder nitrogen donors in pyridine and pyrazine analogs. This property is potentially relevant for targeting metalloenzymes (e.g., cytochrome P450, fungal CYP51) where thiophene coordination or sulfur-specific oxidative metabolism may confer selectivity over purely nitrogen-containing heterocycle scaffolds [1][2].

Quote Request

Request a Quote for 3-[(4-bromobenzyl)sulfanyl]-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.